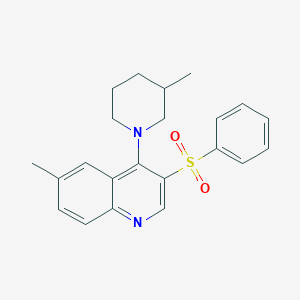

6-Methyl-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methyl-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline, also known as MPQS, is a chemical compound that has been studied extensively for its potential use in scientific research. MPQS is a quinoline derivative that has shown promise in a variety of applications, including as an inhibitor of certain enzymes and as a fluorescent probe for imaging studies. In

Aplicaciones Científicas De Investigación

Hydrogenation and Derivative Formation

A study conducted by Hönel and Vierhapper (1983) explored the selective hydrogenation of N-Methyl fluorosulphonates of quinoline, leading to N-methylpiperidine derivatives. This research indicates the potential of 6-Methyl-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline in forming derivatives through hydrogenation, which could be relevant in developing new chemical entities for various applications (Hönel & Vierhapper, 1983).

Synthesis of Quinoline Derivatives

Zhao et al. (2007) reported on the synthesis of 4-functionalized quinoline derivatives through a one-pot three-component reaction. This method could potentially be applied to synthesize derivatives of 6-Methyl-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline, demonstrating its versatility in chemical synthesis (Zhao et al., 2007).

Antitumor Activity

Yamato et al. (1989) investigated the antitumor activity of fused tetracyclic quinoline derivatives, highlighting the compound's potential in cancer research. Although not directly mentioning 6-Methyl-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline, this study suggests that structurally related quinoline derivatives could possess significant biological activity (Yamato et al., 1989).

Glycine-Site NMDA and AMPA Antagonists

Research by Hays et al. (1993) on N-Phenylsulfonyl and N-methylsulfonyl derivatives of quinoline as antagonists at the glycine-site of the NMDA receptor and AMPA receptor showcases the potential of 6-Methyl-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline in neuroscience research (Hays et al., 1993).

Synthetic Methods and Biological Activities

Maleki, Seresht, and Ebrahimi (2015) discussed the Friedlander Synthesis of Quinolines, a method that could be relevant for synthesizing derivatives of 6-Methyl-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline. This research points to the compound's utility in creating biologically active molecules for medicinal chemistry (Maleki, Seresht, & Ebrahimi, 2015).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6-methyl-4-(3-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-16-10-11-20-19(13-16)22(24-12-6-7-17(2)15-24)21(14-23-20)27(25,26)18-8-4-3-5-9-18/h3-5,8-11,13-14,17H,6-7,12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZCIJAQRJLCOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-methyl-4-(3-methylpiperidin-1-yl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol](/img/structure/B2692165.png)

![9-cyclohexyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2692167.png)

![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692170.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2692173.png)

![Tert-butyl 2-(3-chloro-4-methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate](/img/structure/B2692176.png)

![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2692177.png)

![N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2692180.png)